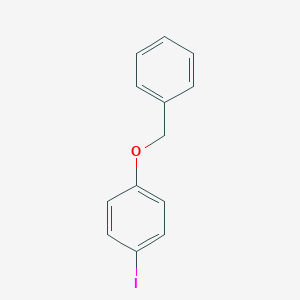

1-(Benzyloxy)-4-iodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWFGAWFTAZWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941347 | |

| Record name | 1-(Benzyloxy)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19578-68-8 | |

| Record name | Benzene, 1-iodo-4-(phenylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019578688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Benzyloxy)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzyloxy)-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Benzyloxy)-4-iodobenzene chemical properties

An In-Depth Technical Guide to 1-(Benzyloxy)-4-iodobenzene: Properties, Reactivity, and Applications in Modern Synthesis

Executive Summary: this compound is a versatile aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a stable benzyl ether protecting group and a highly reactive carbon-iodine bond, makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, and core reactivity, with a focus on its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Detailed experimental protocols and mechanistic insights are provided to empower scientists in leveraging this reagent for the construction of complex molecular architectures.

This compound, also known by its IUPAC name 1-iodo-4-(phenylmethoxy)benzene, is a bifunctional organic compound that serves as a cornerstone in multi-step organic synthesis.[1] Its utility stems from the orthogonal reactivity of its two key moieties. The benzyl ether group provides a robust protecting group for a phenolic oxygen, stable to a wide array of non-reductive conditions, which can be selectively removed in later synthetic stages via hydrogenolysis. Concurrently, the iodo-substituent on the aromatic ring acts as a highly effective leaving group, positioning the molecule as a prime electrophilic partner in cross-coupling chemistry. The high reactivity of the C(sp²)–I bond allows for selective transformations under mild conditions, often preserving other, less reactive C–Br or C–Cl bonds within the same molecule.[2] This guide will elucidate the core properties and synthetic utility of this valuable reagent.

Physicochemical and Safety Profile

This compound is typically a white to pale amber crystalline solid at room temperature.[3][4] Its key physical and chemical identifiers are summarized below for quick reference.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19578-68-8 | [1][5][6] |

| Molecular Formula | C₁₃H₁₁IO | [1][6] |

| Molecular Weight | 310.13 g/mol | [1][5] |

| IUPAC Name | 1-iodo-4-(phenylmethoxy)benzene | [1] |

| Appearance | White to pale amber solid/crystal | [3][4] |

| Melting Point | 55.0 - 64.0 °C | [3][4][6] |

| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)I | [1] |

| InChI Key | MPWFGAWFTAZWKZ-UHFFFAOYSA-N | [1][6] |

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting. According to the Globally Harmonized System (GHS), it is classified as a skin, eye, and respiratory irritant.[1][5]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][5]

Always handle this chemical in a well-ventilated fume hood, wearing standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Store in a cool, dry, dark place away from incompatible materials like strong oxidizing agents.[5][7]

Spectroscopic Characterization

Definitive identification and purity assessment of this compound relies on standard spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals for both the benzyl and the 4-iodophenyl moieties.[9]

-

δ 7.51-7.63 (m, 2H): Aromatic protons ortho to the iodine atom.

-

δ 7.29-7.48 (m, 5H): Protons of the benzyl group's phenyl ring.

-

δ 6.69-6.84 (m, 2H): Aromatic protons ortho to the benzyloxy group.

-

δ 5.04 (s, 2H): Methylene protons (-O-CH₂-Ph) of the benzyl group.[9]

-

-

¹³C NMR (100.6 MHz, CDCl₃): The carbon spectrum provides further structural confirmation.[9]

-

δ 158.7: Quaternary carbon attached to the benzyloxy group.

-

δ 138.3: Aromatic carbons ortho to the iodine.

-

δ 136.6: Quaternary carbon of the benzyl ring.

-

δ 128.7, 128.2, 127.5: Aromatic carbons of the benzyl ring.

-

δ 117.3: Aromatic carbons ortho to the benzyloxy group.

-

δ 83.1, 83.2: Quaternary carbon attached to iodine.

-

δ 70.1: Methylene carbon (-O-CH₂-Ph).[9]

-

-

Infrared (IR) Spectroscopy: The IR spectrum displays key vibrational modes.

-

3100-3000 cm⁻¹: Aromatic C-H stretching.[10]

-

2975-2850 cm⁻¹: Aliphatic C-H stretching from the methylene bridge.[10]

-

~1600, 1500-1400 cm⁻¹: Aromatic C=C ring stretching vibrations.[11]

-

~1100-1000 cm⁻¹: Strong C-I stretching vibration.[10]

-

~900-800 cm⁻¹: A strong C-H out-of-plane bending band characteristic of 1,4-disubstituted (para) benzene rings.[11]

-

Synthesis and Preparation

While commercially available, this compound can be readily synthesized in the laboratory. A common and reliable method is the Williamson ether synthesis , which involves the reaction of 4-iodophenol with benzyl bromide or benzyl chloride in the presence of a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone or dimethylformamide (DMF). The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the halide on the benzyl group in an Sₙ2 reaction.

Chemical Reactivity and Synthetic Applications

The primary synthetic value of this compound lies in the reactivity of its carbon-iodine bond, making it an excellent substrate for metal-catalyzed cross-coupling reactions. The C–I bond is the weakest among the aryl halides, leading to a high rate of oxidative addition to the metal catalyst (typically palladium), which is the rate-determining step in many catalytic cycles.[2]

Suzuki-Miyaura Coupling: C–C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds, particularly biaryl structures.[12] this compound couples efficiently with a wide range of aryl- and vinylboronic acids or esters.

General Reaction Scheme:

where Ar-I is this compound.

Suzuki-Miyaura Catalytic Cycle

Field-Proven Protocol: Suzuki-Miyaura Coupling

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine ligand.

-

Solvent Addition: Add a degassed solvent system, commonly a mixture like dioxane/water or toluene/ethanol/water. The presence of water is often crucial for activating the boronic acid.

-

Reaction Execution: Heat the mixture with vigorous stirring to the target temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: C–C Alkyne Formation

The Sonogashira coupling is an exceptionally reliable method for linking terminal alkynes to aryl halides, providing access to substituted alkynes that are precursors to many pharmaceuticals and organic materials.[2] The reaction is co-catalyzed by palladium and a copper(I) salt, typically copper(I) iodide.[2][13]

General Reaction Scheme:

Sonogashira Catalytic Cycle

Field-Proven Protocol: Sonogashira Coupling

-

Reactor Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as THF or DMF.

-

Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the copper(I) co-catalyst (CuI, 1-5 mol%), and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv), which also acts as a solvent.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C). The high reactivity of the aryl iodide often allows for mild conditions.[2] Monitor for completion by TLC or GC-MS.

-

Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: C–N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[14] This palladium-catalyzed reaction couples aryl halides with primary or secondary amines.[14][15] The choice of a sterically hindered phosphine ligand is critical for achieving high yields, especially with less reactive amines.[15]

General Reaction Scheme:

Buchwald-Hartwig Catalytic Cycle

Field-Proven Protocol: Buchwald-Hartwig Amination

-

Reactor Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

-

Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction Execution: Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress by LC-MS or GC-MS.

-

Workup and Purification: After cooling, quench the reaction by carefully adding water. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic phase with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified via silica gel chromatography.

Conclusion

This compound is a quintessential building block in the toolbox of the modern synthetic chemist. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, the high reactivity of its C–I bond make it an exemplary substrate for constructing C–C and C–N bonds via robust and versatile cross-coupling methodologies. The strategic placement of the benzyl ether allows for the protection of a phenolic hydroxyl group while these critical bond-forming reactions are performed, adding another layer of synthetic utility. The protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to incorporate this powerful intermediate into their synthetic strategies for drug discovery and materials science.

References

- The Royal Society of Chemistry.

-

PubChem. This compound | C13H11IO | CID 519671. [Link]

-

National Institutes of Health (NIH). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Organic Syntheses. iodobenzene. [Link]

-

Autech Industry Co.,Limited. The Role of 1-Ethoxy-4-iodobenzene in Modern Organic Synthesis. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

ResearchGate. Reusability of 1 in the Sonogashira coupling reaction of iodobenzene or bromobenzene with phenyl acetylene in toluene. [Link]

-

MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

-

ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline.... [Link]

-

Organic Syntheses. Iodosobenzene. [Link]

-

YouTube. Sonogashira coupling. [Link]

-

StuDocu. Experiment 3 Preparation of Iodobenzene. [Link]

-

ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... [Link]

-

Slideshare. Why iodobenzene matters in modern organic synthesis. [Link]

-

Baran Lab - Scripps Research. Iodine(V) Reagents in Organic Synthesis. Part 4. [Link]

-

SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

-

Organic Syntheses. Notes. [Link]

-

National Institute of Standards and Technology (NIST). Benzene, iodo-. [Link]

-

ResearchGate. ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene.... [Link]

-

YouTube. Lec15 - IR Spectra of Aromatic Compounds. [Link]

-

National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]

-

ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

Sources

- 1. This compound | C13H11IO | CID 519671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. 1-Benzyloxy-4-iodobenzene, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 1-Benzyloxy-4-iodobenzene | 19578-68-8 | TCI AMERICA [tcichemicals.com]

- 5. 19578-68-8|this compound|BLD Pharm [bldpharm.com]

- 6. 1-Benzyloxy-4-iodobenzene, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

Introduction: The Strategic Importance of a Versatile Building Block

An In-Depth Technical Guide to 1-(Benzyloxy)-4-iodobenzene (CAS No. 19578-68-8): A Cornerstone Reagent for Advanced Cross-Coupling Chemistry

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, the ability to construct complex molecular architectures with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions represent a revolutionary toolkit for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled reliability. Within this context, this compound has emerged as a highly valuable and versatile aryl halide building block.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It delves into the core properties, synthesis, and, most critically, the application of this compound in key cross-coupling transformations. The narrative emphasizes the causality behind experimental choices, providing not just protocols but a deeper understanding of why this reagent is a superior choice for specific synthetic challenges. Its utility is primarily derived from two key features: the highly reactive carbon-iodine bond, which facilitates milder reaction conditions compared to bromo- or chloro-analogs, and the benzyl ether protecting group, which is stable to many coupling conditions yet readily cleaved to reveal a versatile phenolic hydroxyl group for subsequent functionalization.[1]

Compound Profile

A summary of the essential physicochemical properties of this compound is provided below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 19578-68-8 | [2][3][4] |

| Molecular Formula | C₁₃H₁₁IO | [3][5][6] |

| Molecular Weight | 310.13 g/mol | [2][3][5] |

| IUPAC Name | This compound | [5][6][7] |

| Synonyms | Benzyl 4-iodophenyl ether, 4-Benzyloxyiodobenzene | [5] |

| Appearance | White to pale amber solid, powder, or crystals | [6][8] |

| Melting Point | 55.0 - 64.0 °C | [6][8] |

| Purity | Typically >98% (GC) | [3] |

| Storage | Store in a cool, dark, dry place. Light sensitive. | [8] |

Core Applications in Palladium-Catalyzed Cross-Coupling

The high reactivity of the C–I bond makes this compound an exceptional electrophilic partner in a variety of palladium-catalyzed reactions. This reactivity often allows for lower catalyst loadings, milder temperatures, and shorter reaction times, which are critical advantages in complex, multi-step syntheses.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl structures prevalent in pharmaceuticals.[1][9][10] The use of this compound provides a direct route to 4-benzyloxybiphenyl derivatives, which can be deprotected to yield valuable 4-hydroxybiphenyls.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the highly reactive C-I bond of this compound to a Pd(0) complex. This is often the rate-limiting step for less reactive aryl halides, but the iodo-substituent ensures this step proceeds efficiently. This is followed by transmetalation with a boronate species (formed from the boronic acid and base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]

Field-Proven Experimental Protocol: Synthesis of 4-Benzyloxy-4'-methylbiphenyl

-

Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 310 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), potassium carbonate (2.5 mmol, 345 mg), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add a degassed mixture of dioxane (8 mL) and water (2 mL) via syringe. The biphasic solvent system is crucial for dissolving both the organic reagents and the inorganic base.

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.[1]

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Sonogashira Coupling: Accessing Aryl-Alkynes

The Sonogashira coupling is the most reliable method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[11] This reaction is fundamental for synthesizing precursors to conjugated polymers, molecular wires, and complex pharmaceutical intermediates. This compound serves as an ideal substrate, readily coupling to form diaryl acetylenes or other functionalized alkynes.

Mechanistic Rationale: This reaction uniquely employs a dual-catalyst system. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The crucial difference is the copper co-catalyst cycle. Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-I complex, transferring the alkynyl group to palladium and regenerating the copper(I) catalyst. The use of an amine base is essential for both deprotonating the alkyne and acting as a solvent.[11]

Field-Proven Experimental Protocol: Synthesis of 1-(Benzyloxy)-4-(phenylethynyl)benzene

-

Reagent Preparation: In a Schlenk flask, combine this compound (1.0 mmol, 310 mg), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg), and copper(I) iodide (CuI) (0.04 mmol, 8 mg).

-

Inert Atmosphere: Seal the flask, and establish an inert atmosphere by evacuating and backfilling with argon three times.

-

Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL) via syringe. The triethylamine acts as both the base and a co-solvent. Finally, add phenylacetylene (1.1 mmol, 0.12 mL).

-

Reaction Execution: Stir the mixture at room temperature. The reaction is often mildly exothermic and typically proceeds to completion within 1-4 hours, which can be verified by TLC.

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL). Extract the product with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the residue using flash column chromatography (hexane/ethyl acetate) to obtain the desired aryl-alkyne.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical structures in medicinal chemistry and materials science.[12][13][14] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. Using this compound provides a pathway to protected N-aryl anilines, which are precursors to many biologically active compounds.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. A strong, non-nucleophilic base (e.g., NaOtBu) is critical for deprotonating the coordinated amine to form a palladium amido complex. This step is followed by reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst. The choice of phosphine ligand is crucial for stabilizing the palladium intermediates and facilitating the reductive elimination step.[12][13]

Field-Proven Experimental Protocol: Synthesis of N-(4-(benzyloxy)phenyl)aniline

-

Reagent Preparation: In a glovebox or under a strong flow of argon, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg), a suitable phosphine ligand like Xantphos (0.03 mmol, 17.4 mg), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg).

-

Reactant Addition: Remove the tube from the glovebox. Add this compound (1.0 mmol, 310 mg) and aniline (1.2 mmol, 0.11 mL).

-

Inert Atmosphere & Solvent: Seal the tube with a septum, and purge with argon. Add anhydrous, degassed toluene (5 mL) via syringe.

-

Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir for 8-16 hours. Monitor completion by TLC or LC-MS.

-

Workup: After cooling, pass the reaction mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude material by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the target arylamine.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[5]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Handling: Use in a well-ventilated fume hood.[15] Avoid generating dust. Keep away from strong oxidizing agents.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, as the compound can be light-sensitive.[2][8]

Conclusion

This compound stands out as a premier building block for synthetic chemists engaged in the construction of complex molecular targets. Its high reactivity in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions allows for the efficient and reliable synthesis of biaryls, aryl-alkynes, and N-arylamines, respectively. The presence of the benzyl ether provides a stable protecting group that masks a reactive phenol, adding another layer of strategic utility. By understanding the mechanistic principles and applying the robust protocols detailed in this guide, researchers can effectively leverage this reagent to accelerate discovery in drug development and materials science.

References

-

This compound | C13H11IO | CID 519671. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

1-Benzyloxy-4-iodobenzene, min 98% (GC), 100 grams. (n.d.). CP Lab Safety. Retrieved January 7, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. Retrieved January 7, 2026, from [Link]

-

Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022, July 1). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Iodobenzene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Reusability of 1 in the Sonogashira coupling reaction of iodobenzene or bromobenzene with phenyl acetylene in toluene. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Buchwald-Hartwig amination reaction of iodobenzene with aniline... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Suzuki coupling reaction of iodobenzene (1a) with phenylboronic acid (2a) catalyzed by PVP-PdNPs of different sizes. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Light‐induced Sonogashira cross‐coupling between iodobenzene... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Photoinduced inverse Sonogashira coupling reaction. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

Suzuki–Miyaura cross-coupling of the iodobenzene with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Experiment 3 Preparation of Iodobenzene. (2021, September 15). StuDocu. Retrieved January 7, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. Retrieved January 7, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.). NIH. Retrieved January 7, 2026, from [Link]

-

Iodobenzene – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 7, 2026, from [Link]

-

Preparation of iodobenzene. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022, April 15). MDPI. Retrieved January 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 19578-68-8|this compound|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound | C13H11IO | CID 519671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Benzyloxy-4-iodobenzene, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 1-Benzyloxy-4-iodobenzene, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 1-Benzyloxy-4-iodobenzene | 19578-68-8 | TCI AMERICA [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

Physical properties of benzyl 4-iodophenyl ether

An In-depth Technical Guide to the Physical Properties of Benzyl 4-Iodophenyl Ether

Abstract

This technical guide provides a comprehensive analysis of the physical properties of benzyl 4-iodophenyl ether, a key aromatic ether with significant potential as a synthetic intermediate in medicinal chemistry and materials science. Given the limited availability of published experimental data for this specific compound, this document leverages expert analysis and comparative data from structurally analogous compounds to predict its physical and spectroscopic characteristics. We present a detailed examination of its molecular structure, predicted physical properties such as melting and boiling points, and expected spectroscopic signatures (NMR, IR, MS). Furthermore, this guide furnishes detailed, field-proven experimental protocols for its synthesis via Williamson etherification and its subsequent characterization. The methodologies are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for synthesizing and verifying this valuable chemical entity.

Introduction and Strategic Importance

Benzyl 4-iodophenyl ether belongs to the diaryl ether class of compounds, characterized by an ether linkage connecting a benzyl group and an iodinated phenyl ring. The presence of the iodo-substituent is of particular strategic importance in modern organic synthesis. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an exceptionally versatile functional handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

While simple benzyl ethers are often used as protecting groups, the functional utility of the iodo-group suggests that benzyl 4-iodophenyl ether is more valuable as a structural scaffold or building block. Its structure is relevant to the synthesis of complex molecules, including analogues of natural products like Combretastatin, where related iodinated compounds serve as key precursors for developing potent therapeutic agents.[1] This guide serves as a foundational resource to enable the effective synthesis and characterization of this high-potential, yet under-documented, compound.

Molecular Structure and Predicted Physicochemical Properties

The physical properties of a molecule are a direct consequence of its structure, including its geometry, polarity, and intermolecular forces.

Sources

1-(Benzyloxy)-4-iodobenzene molecular weight and formula

An In-Depth Technical Guide to 1-(Benzyloxy)-4-iodobenzene: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal bifunctional organic compound widely utilized in the realms of medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, featuring a stable benzyloxy ether and a reactive aryl iodide moiety, makes it an invaluable building block for constructing complex molecular architectures. The aryl iodide serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, while the benzyloxy group often acts as a robust protecting group for a phenol, which can be revealed in later synthetic stages. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details a standard laboratory-scale synthesis protocol, explores its key applications with mechanistic insights, and outlines essential safety and handling procedures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Core Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to pale amber crystalline powder.[1][2] Its stability under standard laboratory conditions, coupled with its solubility in common organic solvents, makes it a convenient reagent for a wide range of chemical transformations. Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁IO | [1][3][4][5][6] |

| Molecular Weight | 310.13 g/mol | [2][3][4] |

| CAS Number | 19578-68-8 | [1][2][3][5] |

| Appearance | White to pale amber solid | [1][2] |

| Melting Point | 55 - 64 °C | [1][2][5] |

| Boiling Point | 140 °C @ 1 mmHg | [2] |

| Purity (Typical) | >98.0% (by GC) | [2] |

| IUPAC Name | This compound | [1][3][5] |

| Synonyms | Benzyl 4-iodophenyl ether, 4-Benzyloxyiodobenzene | [2][6] |

Storage and Stability: The compound can be light-sensitive and should be stored in a cool, dark, and dry place.[2][4]

Synthesis Protocol: Williamson Ether Synthesis of this compound

Expertise & Experience: The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This classical Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. The choice of 4-iodophenol and benzyl bromide as starting materials is strategic; the reaction is generally high-yielding and allows for straightforward purification. Using a moderate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF facilitates the deprotonation of the phenol without promoting side reactions.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-iodophenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (approx. 10 mL per gram of 4-iodophenol).

-

Reagent Addition: Add benzyl bromide (1.1 eq.) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-iodophenol spot.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Dissolve the residue in ethyl acetate, wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent to yield the crude solid. For high purity, the product can be recrystallized from ethanol or purified by flash column chromatography on silica gel.

Trustworthiness (Self-Validating System): The identity and purity of the synthesized this compound must be confirmed. This is achieved through a standard battery of analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry: To verify the molecular weight of 310.13 g/mol .[2][3][4]

-

Melting Point Analysis: To compare with the literature value (55-64 °C) as an indicator of purity.[1][2][5]

-

FTIR Spectroscopy: To identify characteristic functional group stretches (e.g., C-O-C ether bonds). Spectroscopic data for this compound is available in public databases like PubChem.[3]

Key Applications in Synthetic Chemistry

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups. The aryl iodide is a premier functional group for forming new carbon-carbon and carbon-heteroatom bonds, while the benzyloxy group is a stable ether linkage.

Palladium-Catalyzed Cross-Coupling Reactions

Authoritative Grounding: Aryl iodides are highly valued substrates for palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates rapid oxidative addition to the Pd(0) catalyst, often under mild conditions. This reactivity is fundamental to modern organic synthesis.[7] Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are indispensable for building the complex scaffolds of pharmaceuticals and agrochemicals.[7]

Mechanistic Insight (Suzuki-Miyaura Coupling):

-

Oxidative Addition: A Pd(0) complex inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: An organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the iodide.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Suzuki coupling using this compound as a substrate.

Precursor for Multifunctional Molecules in Drug Discovery

The benzyloxy group serves as an excellent protecting group for the phenolic oxygen. It is stable to a wide variety of non-reductive conditions, allowing for extensive chemical modification at the iodide position. In the final stages of a synthesis, the benzyl group can be cleanly removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to unmask the phenol. This phenol can then be used for further functionalization, such as etherification, esterification, or as a hydrogen bond donor in a biologically active molecule. This protection-elaboration-deprotection strategy is a cornerstone of complex molecule synthesis.

Safety and Handling

Trustworthiness: According to aggregated GHS data, this compound is not acutely toxic but requires careful handling.[3]

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[3][4] May cause respiratory irritation (H335).[4]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[3]

Conclusion

This compound is a highly valuable and versatile reagent for scientific research and development. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its utility as a bifunctional building block for cross-coupling and multistep synthesis make it an indispensable tool. The ability to leverage the reactive C-I bond while the phenol is protected allows for the strategic and efficient construction of complex organic molecules destined for applications in pharmacology and materials science.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519671, this compound. Retrieved January 7, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Iodobenzene as a Key Building Block: Applications in Pharma and Agrochemicals. Retrieved January 7, 2026, from [Link]

Sources

- 1. 1-Benzyloxy-4-iodobenzene, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 1-Benzyloxy-4-iodobenzene | 19578-68-8 | TCI AMERICA [tcichemicals.com]

- 3. This compound | C13H11IO | CID 519671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 19578-68-8|this compound|BLD Pharm [bldpharm.com]

- 5. 1-Benzyloxy-4-iodobenzene, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. nbinno.com [nbinno.com]

Crystal structure of 1-(Benzyloxy)-4-iodobenzene

An In-Depth Technical Guide to the Predicted Crystal Structure and Intermolecular Interactions of 1-(Benzyloxy)-4-iodobenzene

Abstract

This compound is a versatile halogenated aromatic ether widely utilized as a precursor in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its utility is intrinsically linked to the reactivity of the carbon-iodine bond and the molecule's overall supramolecular behavior. While a definitive, publicly archived single-crystal X-ray structure for this compound is not available in the primary crystallographic databases as of this writing, this guide leverages established principles of crystal engineering, quantum chemistry, and extensive data from structurally analogous compounds to construct a predictive model of its solid-state architecture. We will provide a detailed examination of the anticipated molecular conformation, the dominant intermolecular forces—especially the critical role of halogen bonding—and the hierarchical packing motifs that likely govern its crystalline form. This guide is intended for researchers in crystallography, materials science, and drug development, offering a robust framework for understanding and predicting the solid-state properties of this and related compounds.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₃H₁₁IO, serves as a key building block in synthetic chemistry.[1][2] The presence of the iodo-substituent makes it an excellent substrate for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of the benzyloxyphenyl moiety into more complex molecular frameworks.

Beyond its covalent reactivity, the molecule possesses distinct features that are pivotal for supramolecular assembly and crystal engineering:

-

A Strong Halogen Bond Donor: The iodine atom, due to the electron-withdrawing nature of the phenyl ring, features a region of positive electrostatic potential known as a σ-hole, making it a highly directional and effective halogen bond (XB) donor.[3][4]

-

Hydrogen Bond Acceptors: The ether oxygen atom acts as a primary Lewis base, capable of accepting hydrogen bonds and, importantly, halogen bonds.

-

Aromatic Systems: Two phenyl rings provide platforms for π-π stacking and C-H···π interactions, which contribute significantly to the overall lattice energy and packing efficiency.[5][6]

Understanding how these features translate into a specific three-dimensional crystal lattice is paramount for controlling solid-state properties such as solubility, stability, morphology, and bioavailability in pharmaceutical contexts.

Predicted Crystallographic and Structural Properties

Based on analysis of closely related structures, such as 4-iodoanisole, 1-bromo-4-iodobenzene, and other benzyloxy derivatives, we can predict the key structural parameters for this compound.[7][8][9] The molecule is expected to crystallize in a common centrosymmetric space group, such as P2₁/c or P-1, which efficiently accommodates molecules lacking inherent high symmetry.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value / Characteristic | Rationale & Commentary |

| Chemical Formula | C₁₃H₁₁IO | |

| Formula Weight | 310.13 g/mol | [1] |

| Crystal System | Monoclinic or Triclinic | Common for molecules of this type to achieve dense packing. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are highly probable. |

| Z (Molecules/Unit Cell) | 2 or 4 | Consistent with typical packing for the predicted space groups. |

| Molecular Conformation | Non-planar | Steric hindrance and electronic effects will likely induce a significant dihedral angle between the two phenyl rings. The C-O-C-C torsion angle of the ether linkage is expected to be in a low-energy, anti-periplanar conformation.[10][11] |

The Supramolecular Synthon: Decoding Intermolecular Interactions

The crystal packing of this compound will be a delicate balance of several non-covalent interactions. The hierarchy and directionality of these forces dictate the final solid-state architecture.

The Dominant Interaction: Type-II Halogen Bonding (C−I···O)

The most significant and structure-directing interaction is predicted to be a halogen bond between the iodine atom of one molecule and the ether oxygen of a neighbor.[12]

-

Mechanism: The iodine atom's σ-hole, located along the extension of the C-I covalent bond, is electropositive and interacts favorably with the lone pair of electrons on the nucleophilic ether oxygen.[3] This interaction is highly directional, with the C−I···O angle approaching linearity (≈180°).

-

Structural Implication: This robust and directional interaction is expected to form primary one-dimensional (1D) chains or synthons within the crystal lattice. The I···O distance is anticipated to be significantly shorter than the sum of their van der Waals radii (≈3.50 Å), likely falling in the range of 2.8–3.2 Å, indicating a strong interaction.[12]

Secondary Stabilizing Forces

While halogen bonding provides the primary structural framework, the final packing is consolidated by a network of weaker, less directional interactions.

-

π-π Stacking: The aromatic rings of adjacent molecules, likely arranged in an offset or parallel-displaced manner, will engage in π-π stacking to maximize electrostatic and dispersive attractions.[5][6] These interactions are crucial for assembling the 1D halogen-bonded chains into a stable 3D architecture.

-

Weak Hydrogen Bonds (C−H···O/C−H···π): Aromatic and methylene (CH₂) hydrogen atoms can act as weak donors to engage with ether oxygen atoms (C−H···O) or the face of the π-systems (C−H···π) of neighboring molecules.[7][13] Though individually weak, the cumulative effect of these interactions provides significant stabilization to the overall crystal structure.

Diagram 1: Predicted Intermolecular Interactions

This diagram illustrates the primary C-I···O halogen bond forming a chain, with secondary π-π stacking interactions linking the chains.

Caption: Predicted supramolecular assembly of this compound.

Experimental Workflow: Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure of this compound requires a single-crystal X-ray diffraction (SC-XRD) experiment. The protocol described below is a self-validating system designed to yield high-quality, publishable crystallographic data.

Protocol 1: From Synthesis to Structure

-

Crystal Growth (The Critical First Step):

-

Objective: To grow a single crystal of suitable size (0.1-0.3 mm) and quality (free of defects).

-

Methodology: Slow evaporation is the most common and effective technique. i. Dissolve the purified compound (commercially available, ≥98% purity) in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a dichloromethane/hexane mixture) to achieve near-saturation.[2] ii. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. iii. Cover the vial with a cap containing a few pinholes to allow for slow, controlled evaporation over several days at a constant temperature.

-

Causality: Slow solvent evaporation prevents rapid precipitation, which leads to polycrystalline powder or poorly ordered crystals. It allows molecules sufficient time to arrange themselves into a thermodynamically stable, well-ordered lattice.

-

-

Crystal Selection and Mounting:

-

Objective: To select an ideal crystal and mount it for data collection.

-

Methodology: i. Under a polarizing microscope, identify a crystal with sharp edges, uniform extinction, and no visible cracks or satellite growths. ii. Using a micromanipulator, carefully pick up the selected crystal with a cryo-loop. iii. Immediately plunge the loop into liquid nitrogen to flash-cool the crystal, preserving its integrity and minimizing thermal vibrations during data collection. iv. Transfer the frozen crystal under a cold nitrogen stream (typically 100 K) to the goniometer head of the diffractometer.

-

-

Data Collection:

-

Objective: To measure the intensities and positions of a complete set of diffraction spots.

-

Methodology: i. Use a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CMOS or CCD). ii. Perform an initial unit cell determination from a few frames to confirm crystal quality and obtain preliminary lattice parameters. iii. Execute a full data collection strategy, typically involving multiple scans (e.g., ω and φ scans) to cover the entire Ewald sphere, ensuring high completeness and redundancy of the data.

-

-

Structure Solution and Refinement:

-

Objective: To determine the atomic positions and refine the structural model against the collected data.

-

Methodology: i. Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their intensities. Apply corrections for Lorentz factor, polarization, and absorption. ii. Structure Solution: Use software packages (e.g., SHELXT, Olex2) to solve the phase problem using direct methods or Patterson analysis. This yields an initial electron density map and a preliminary molecular model. iii. Structure Refinement: Refine the atomic coordinates, displacement parameters (initially isotropic, then anisotropic for non-hydrogen atoms), and site occupancy factors against the experimental data using full-matrix least-squares minimization. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. iv. Validation: The quality of the final model is assessed by the R-factors (R1, wR2), goodness-of-fit (GooF), and the residual electron density map, which should be flat and featureless. The final structure is validated using tools like PLATON or checkCIF.

-

Diagram 2: Experimental Workflow for SC-XRD

Caption: Standard workflow for crystal structure determination.

Conclusion

While awaiting experimental confirmation, this guide presents a scientifically grounded prediction of the crystal structure of this compound. The architecture is anticipated to be dominated by strong and directional C-I···O halogen bonds, which organize the molecules into one-dimensional chains. These primary synthons are further assembled into a dense, three-dimensional solid through a combination of π-π stacking and weak C-H-mediated hydrogen bonds. The provided experimental workflow outlines a rigorous and validated protocol for obtaining a definitive crystal structure, which would provide invaluable data for advancing the fields of crystal engineering, drug design, and materials science.

References

-

PubChem. This compound | C13H11IO | CID 519671. National Center for Biotechnology Information. [Link]

-

McGregor, J. E., et al. (2019). The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile. PubMed. [Link]

-

Erdelyi, M., et al. (2014). The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density. National Institutes of Health. [Link]

-

McGregor, J. E., et al. (2019). The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile. PubMed Central. [Link]

-

Hunter, R., et al. (2010). 4-(Benzyloxy)benzaldehyde. PubMed Central. [Link]

-

CP Lab Safety. 1-Benzyloxy-4-iodobenzene, 5g, Each. [Link]

-

PubChem. 4-Iodoanisole | C7H7IO | CID 69676. National Center for Biotechnology Information. [Link]

-

Kumar, M. H., et al. (2021). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. PubMed Central. [Link]

-

Johnston, A., et al. (2023). A systematic study of the interplay between guest molecule structure and intermolecular interactions in crystalline sponges. PubMed Central. [Link]

-

Zapata, F., et al. (2020). Nature of the Hydrogen Bond Enhanced Halogen Bond. MDPI. [Link]

-

Ha, S. T., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI. [Link]

-

Gilday, L. C., et al. (2015). The Halogen Bond. ACS Publications. [Link]

-

Hosten, E. C., & Betz, R. (2020). The crystal structure of 1-bromo-4-iodo-benzene, C6H4BrI. ResearchGate. [Link]

-

Stone, A. J. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions. [Link]

-

Gishi, T., et al. (2022). Polymorphism, Halogen Bonding, and Chalcogen Bonding in the Diiodine Adducts of 1,3- and 1,4-Dithiane. MDPI. [Link]

-

Kumar, M. H., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. PubMed Central. [Link]

Sources

- 1. This compound | C13H11IO | CID 519671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzyloxy-4-iodobenzene, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Iodoanisole | C7H7IO | CID 69676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A systematic study of the interplay between guest molecule structure and intermolecular interactions in crystalline sponges - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Central Role of NMR in Modern Drug Development

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(Benzyloxy)-4-iodobenzene

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's chemical structure is a foundational pillar upon which all subsequent efforts in drug discovery, lead optimization, and manufacturing are built.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent and powerful analytical technique for this purpose, offering unparalleled insight into molecular architecture.[3][4] Unlike other methods, NMR provides detailed information on the electronic environment, connectivity, and spatial arrangement of atoms within a molecule in its solution state, which is often more relevant to its biological activity.[4][5]

This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a compound featuring key structural motifs relevant to medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of how to interpret such spectra is not merely an academic exercise; it is a critical skill for verifying synthetic products, identifying impurities, and understanding structure-activity relationships (SAR). We will dissect the spectral features of this molecule, explain the causal factors behind the observed chemical shifts and coupling patterns, and provide a field-proven protocol for acquiring high-quality NMR data.

Molecular Structure and NMR Assignment Framework

To interpret the NMR spectra of this compound, we must first understand its structure and identify the chemically non-equivalent proton and carbon atoms. The molecule consists of a benzyl group (-CH₂-Ph) linked via an ether oxygen to a 4-iodophenyl group. This arrangement results in distinct electronic environments for the atoms in each aromatic ring and the benzylic methylene bridge.

The diagram below illustrates the molecular structure with a systematic numbering scheme that will be used for the assignment of NMR signals throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons.[6] For this compound, we can predict four distinct signals corresponding to the different proton environments. Experimental data confirms these predictions.[7]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality of Chemical Shift |

| H-2, H-6 | 6.69-6.84 | Multiplet (appears as d) | 2H | These protons are ortho to the electron-donating benzyloxy group, which shields them, shifting them upfield relative to benzene (7.34 ppm). |

| H-3, H-5 | 7.51-7.63 | Multiplet (appears as d) | 2H | These protons are ortho to the electron-withdrawing and deshielding iodine atom, causing a significant downfield shift. |

| H-9 to H-13 | 7.29-7.48 | Multiplet | 5H | These five protons on the terminal phenyl ring are in a relatively standard aromatic environment, appearing as a complex multiplet. |

| H-8 (Benzylic) | 5.04 | Singlet (s) | 2H | These protons are adjacent to an oxygen atom, which is strongly electronegative and deshields them, shifting them significantly downfield. They appear as a singlet as they have no adjacent protons. |

Note: The aromatic protons on the 4-iodophenyl ring (H-2/6 and H-3/5) technically form an AA'BB' spin system. However, due to the large chemical shift difference induced by the substituents, the spectrum often simplifies and appears as two distinct doublets.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[8] Due to molecular symmetry, the 13 carbons in this compound produce 9 distinct signals. Experimental data provides the following assignments.[7]

| Carbon Assignment | Chemical Shift (δ, ppm) | Causality of Chemical Shift |

| C-8 (Benzylic) | 70.1 | The benzylic carbon is attached to an oxygen atom, causing a significant downfield shift into the typical range for C-O bonds. |

| C-4 (C-I) | 83.1-83.2 | This is the ipso-carbon attached to the iodine. The "heavy atom effect" of iodine causes a strong upfield (shielding) effect on the directly attached carbon. |

| C-2, C-6 | 117.3 | These carbons are ortho to the electron-donating oxygen, which shields them, but this is counteracted by the inductive effect. The net result is a shift to this region. |

| C-9, C-13 | 127.5 | Aromatic carbons of the terminal phenyl ring in the ortho position. |

| C-11 | 128.2 | Aromatic carbon of the terminal phenyl ring in the para position. |

| C-10, C-12 | 128.7 | Aromatic carbons of the terminal phenyl ring in the meta position. |

| C-1 (ipso-Benzyl) | 136.6 | The quaternary carbon of the terminal phenyl ring attached to the methylene group. |

| C-3, C-5 | 138.3 | These carbons are meta to the oxygen but ortho to the iodine. The deshielding influence of the iodine is prominent here. |

| C-1 (C-O) | 158.7 | This quaternary carbon is directly attached to the highly electronegative ether oxygen, causing it to be the most deshielded aromatic carbon. |

Experimental Protocol: A Self-Validating System for Data Acquisition

The acquisition of high-quality, reproducible NMR data is paramount. The following protocol is designed as a self-validating system, where the choice of parameters is justified to ensure scientific integrity.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound. Precision at this stage is crucial for any potential quantitative analysis.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its relatively simple residual solvent signal.[9]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS). TMS is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm.[8] Its single, sharp signal does not overlap with most sample signals.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube and cap securely. Any particulate matter can degrade the spectral resolution.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

¹H NMR Acquisition:

-

Pulse Program: A standard single 30° pulse (zg30) is used. A 30° flip angle allows for faster repetition without saturating the spins, balancing signal intensity and experiment time.[10]

-

Spectral Width: Set to 16 ppm (from -2 to 14 ppm) to ensure all aromatic and aliphatic signals are captured.

-

Acquisition Time (AT): 3-4 seconds. A longer AT provides better digital resolution, allowing for more accurate determination of coupling constants.

-

Relaxation Delay (D1): 2-5 seconds. This delay allows protons to return to their equilibrium state before the next pulse, ensuring the signal is representative and integrations are more accurate.[9]

-

Number of Scans (NS): 8-16 scans. This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single pulse experiment (zgpg30) is used. Proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets, which greatly enhances sensitivity and simplifies interpretation.[11]

-

Spectral Width: Set to 220 ppm (from 0 to 220 ppm) to cover the full range of organic carbon chemical shifts.

-

Acquisition Time (AT): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. Quaternary carbons often have long relaxation times. While a 2-second delay is a good starting point for routine characterization, a longer delay (5-10s) would be necessary for truly quantitative results.

-

Number of Scans (NS): 1024-4096 scans. A higher number of scans is required due to the low natural abundance (1.1%) of the ¹³C isotope.[9]

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply an automated polynomial baseline correction to achieve a flat baseline.[9]

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used (δ = 7.26 ppm for ¹H; δ = 77.16 ppm for ¹³C).[12]

-

Peak Picking and Integration: Identify all significant peaks and integrate the ¹H spectrum to determine the relative ratios of protons.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

References

- Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). Vertex AI Search.

- Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.

-

NMR as a “Gold Standard” Method in Drug Design and Discovery. (2021). PubMed Central. [Link]

-

NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Spectroscopy Online. [Link]

-

Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. (2018). The Royal Society of Chemistry. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

H NMR Spectroscopy. University of Calgary. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. rsc.org [rsc.org]

- 8. azooptics.com [azooptics.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. books.rsc.org [books.rsc.org]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Mass Spectrometry of 1-(Benzyloxy)-4-iodobenzene

Introduction

This technical guide provides a comprehensive analysis of the mass spectrometry data for 1-(benzyloxy)-4-iodobenzene, a halogenated aromatic ether of interest in synthetic chemistry and drug development. Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is crucial for its unambiguous identification, characterization of its purity, and as a model for the analysis of related compounds. This document will delve into the theoretical underpinnings of its fragmentation, present available spectral data, and provide a detailed, step-by-step protocol for data acquisition via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The principles discussed are grounded in established mass spectrometric theory and data from reputable spectral libraries.

Molecular Structure and Properties

This compound (CAS No. 19578-68-8) possesses a molecular formula of C₁₃H₁₁IO and a monoisotopic mass of 309.98546 Da.[1] Its structure features a benzyl group linked via an ether oxygen to a 4-iodophenyl ring. This combination of a labile benzyl group, a strong carbon-iodine bond, and two aromatic systems dictates its characteristic fragmentation pattern under Electron Ionization (EI).

Experimental Protocol: Acquiring the Mass Spectrum

The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source. This method is designed to ensure reproducible and high-quality data.

1. Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10-100 µg/mL for GC-MS analysis. The optimal concentration may require adjustment based on instrument sensitivity.

2. Gas Chromatography (GC) Parameters:

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase, is suitable.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This standard energy level promotes reproducible fragmentation and allows for comparison with spectral libraries.[2]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of all significant fragment ions and the molecular ion.

-

Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from saturating the detector.

Data Analysis and Interpretation

The Electron Ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide a definitive fingerprint of its molecular structure. The data presented here is based on information from the NIST Mass Spectrometry Data Center.[1]

Core Data Summary

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Relative Abundance |

| 310 | [C₁₃H₁₁IO]⁺• | C₁₃H₁₁IO | Low to Moderate |

| 91 | [C₇H₇]⁺ | C₇H₇ | Base Peak (100%) |

| 219 | [C₆H₄IO]⁺ | C₆H₄IO | Moderate |

| 183 | [C₁₃H₁₀O]⁺• | C₁₃H₁₀O | Low |

| 77 | [C₆H₅]⁺ | C₆H₅ | Moderate |

| 65 | [C₅H₅]⁺ | C₅H₅ | High |

| 63 | [C₅H₃]⁺ | C₅H₃ | High |

Note: The relative abundances are estimations based on typical fragmentation patterns and available data. The molecular ion at m/z 310 may be of low abundance due to the lability of the benzyl group.

Fragmentation Pathways

The fragmentation of this compound is primarily driven by the cleavage of the benzylic ether bond, which is the weakest point in the molecule under EI conditions. The stability of the resulting fragments, particularly the tropylium ion, is a major determinant of the observed spectrum.

Figure 1: Proposed primary fragmentation pathway for this compound in EI-MS.

-

Formation of the Base Peak (m/z 91): The most prominent peak in the spectrum, the base peak, is observed at m/z 91. This is a classic indicator of a benzyl moiety in the structure. The initial ionization of the molecule leads to the formation of the molecular ion [C₁₃H₁₁IO]⁺•. This is followed by a facile α-cleavage of the C-O bond, resulting in the formation of the benzyl cation [C₇H₇]⁺ and a neutral 4-iodophenoxy radical. The benzyl cation readily rearranges to the highly stable, aromatic tropylium ion, which accounts for its high abundance.[3]

-

Formation of the Iodophenyl Cation (m/z 203): Although less favored than the formation of the tropylium ion, cleavage of the benzyl C-O bond can also result in the charge being retained on the iodinated fragment, forming the 4-iodophenoxy cation at m/z 219. Subsequent loss of a neutral carbon monoxide (CO) molecule can lead to the formation of the iodophenyl cation at m/z 203.

-

Formation of the Phenyl Cation (m/z 77): The peak at m/z 77 corresponds to the phenyl cation [C₆H₅]⁺. This can be formed through the loss of an iodine radical from the iodophenyl cation (m/z 203). It is a common fragment in the mass spectra of aromatic compounds.

-

Formation of the [C₅H₅]⁺ Ion (m/z 65): The significant peak at m/z 65 is a result of the further fragmentation of the tropylium ion (m/z 91). This occurs through the loss of a neutral acetylene (C₂H₂) molecule, a characteristic fragmentation pathway for the tropylium ion.

Self-Validating System: The Logic of Fragmentation

The observed mass spectrum of this compound is a self-validating system. The presence of the intense base peak at m/z 91 strongly suggests a benzyl group, which is consistent with the proposed structure. The subsequent fragmentation of this ion to m/z 65 further corroborates the identity of the tropylium ion. The presence of iodine is indicated by the mass difference between fragments containing and lacking this atom. The logical and well-documented fragmentation pathways described above provide a high degree of confidence in the structural assignment based on the mass spectrum.

Conclusion

The mass spectrum of this compound under Electron Ionization is dominated by fragmentation pathways initiated by the cleavage of the benzylic ether bond. The formation of the highly stable tropylium ion at m/z 91 as the base peak is the most characteristic feature of its spectrum. By understanding the fundamental principles of mass spectral fragmentation and utilizing established protocols for data acquisition, researchers can confidently identify and characterize this and related molecules. This guide provides the necessary framework for both the practical application of GC-MS in analyzing this compound and the theoretical interpretation of the resulting data.

References

-

Ward, R. S., Cooks, R. G., & Williams, D. H. (1968). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society, 90(20), 5580–5582. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 519671, this compound. Retrieved January 7, 2026, from [Link].

- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.

Sources